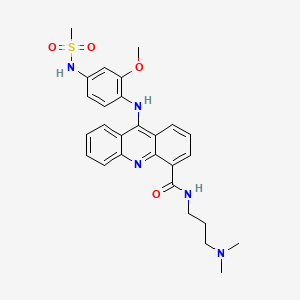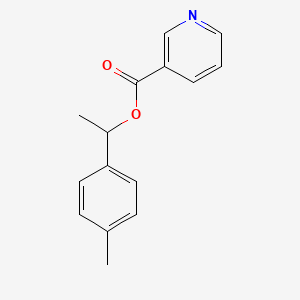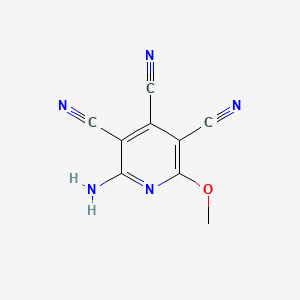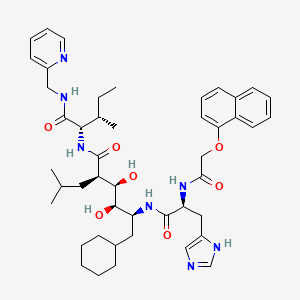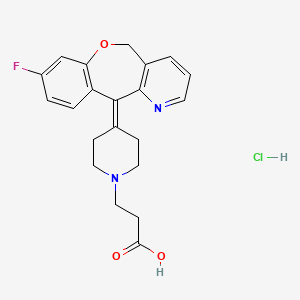
2-Bromo-N(1),N(4)-dihydroxyterephthalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-N(1),N(4)-dihydroxyterephthalamide is an organic compound that belongs to the class of brominated aromatic amides. This compound is characterized by the presence of a bromine atom attached to the benzene ring and two hydroxyl groups attached to the amide nitrogen atoms. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N(1),N(4)-dihydroxyterephthalamide typically involves the bromination of terephthalic acid derivatives followed by amide formation. One common method involves the reaction of terephthalic acid with bromine in the presence of a catalyst to introduce the bromine atom. The resulting brominated intermediate is then reacted with hydroxylamine to form the dihydroxyterephthalamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The bromination step is often carried out in a solvent such as dichloromethane, and the amide formation is facilitated by the use of a base such as sodium hydroxide.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-N(1),N(4)-dihydroxyterephthalamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as amino or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or ammonia.
Major Products Formed
Oxidation: Formation of 2-keto-N(1),N(4)-dihydroxyterephthalamide.
Reduction: Formation of N(1),N(4)-dihydroxyterephthalamide.
Substitution: Formation of 2-amino-N(1),N(4)-dihydroxyterephthalamide or 2-nitro-N(1),N(4)-dihydroxyterephthalamide.
Aplicaciones Científicas De Investigación
2-Bromo-N(1),N(4)-dihydroxyterephthalamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: Potential use in drug development due to its ability to interact with biological molecules.
Industry: Used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-N(1),N(4)-dihydroxyterephthalamide involves its interaction with molecular targets such as enzymes and proteins. The bromine atom and hydroxyl groups play a crucial role in binding to active sites and altering the activity of these molecules. The compound can inhibit enzyme activity by forming stable complexes with the enzyme’s active site, thereby preventing substrate binding and catalysis.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-N(1),N(4)-dimethoxyterephthalamide
- 2-Bromo-N(1),N(4)-diaminoterephthalamide
- 2-Chloro-N(1),N(4)-dihydroxyterephthalamide
Uniqueness
2-Bromo-N(1),N(4)-dihydroxyterephthalamide is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced binding affinity to certain enzymes and proteins, making it a valuable tool in biochemical research.
Propiedades
Número CAS |
30240-01-8 |
|---|---|
Fórmula molecular |
C8H7BrN2O4 |
Peso molecular |
275.06 g/mol |
Nombre IUPAC |
2-bromo-1-N,4-N-dihydroxybenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C8H7BrN2O4/c9-6-3-4(7(12)10-14)1-2-5(6)8(13)11-15/h1-3,14-15H,(H,10,12)(H,11,13) |
Clave InChI |
OBFBSBJNYNXHMG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)NO)Br)C(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


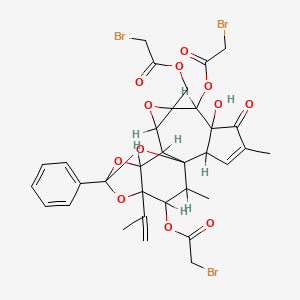
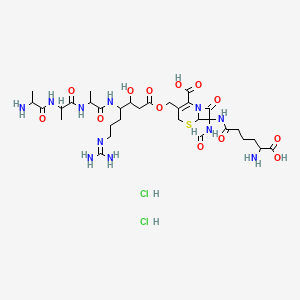
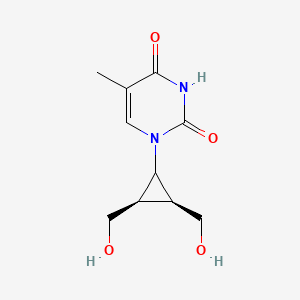

![2-[(5-Amino-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino]ethan-1-ol](/img/structure/B12795499.png)
